molecular formula C22H15ClN2O3 B288728 N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide

N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide

Katalognummer B288728
Molekulargewicht: 390.8 g/mol
InChI-Schlüssel: JVEPJCIBNMEZTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. MLN4924 is a selective inhibitor of NEDD8-activating enzyme (NAE), which plays a crucial role in the process of protein degradation through the ubiquitin-proteasome pathway. Inhibition of NAE by MLN4924 leads to the accumulation of NEDD8-conjugated proteins, resulting in cell cycle arrest and apoptosis.

Wirkmechanismus

N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide exerts its anti-cancer effects by inhibiting NAE, which is responsible for the activation of NEDD8, a small ubiquitin-like modifier that plays a crucial role in the process of protein degradation through the ubiquitin-proteasome pathway. Inhibition of NAE by N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide leads to the accumulation of NEDD8-conjugated proteins, resulting in cell cycle arrest and apoptosis. N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide has also been shown to inhibit the activity of Cullin-RING ligases (CRLs), which are responsible for the ubiquitination and degradation of a wide range of proteins involved in cell cycle regulation, DNA damage response, and apoptosis.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, breast, lung, prostate, and pancreatic cancer. N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as gemcitabine, cisplatin, and doxorubicin. In addition to its anti-cancer effects, N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to have potential therapeutic applications in other diseases, such as viral infections and inflammatory disorders.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide has several advantages as a research tool in the field of cancer biology. It is a highly selective inhibitor of NAE, which makes it a valuable tool for studying the role of NEDD8 in the process of protein degradation through the ubiquitin-proteasome pathway. N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, which makes it a potential candidate for combination therapy in cancer treatment. However, there are also some limitations associated with the use of N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide in lab experiments. N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to have off-target effects on other enzymes, such as deubiquitinases (DUBs), which may complicate the interpretation of experimental results. In addition, the toxicity of N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide may limit its use in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for the research on N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide. One area of interest is the development of combination therapies that incorporate N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide with other chemotherapeutic agents to enhance their anti-tumor activity. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide treatment. In addition, the potential therapeutic applications of N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide in other diseases, such as viral infections and inflammatory disorders, warrant further investigation. Finally, the development of more selective inhibitors of NAE may overcome some of the limitations associated with the use of N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide in lab experiments and clinical trials.

Synthesemethoden

The synthesis of N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide involves a multi-step process that starts with the reaction of 2-chlorobenzoic acid with 4-methylphenyl magnesium bromide to form 2-chloro-4-methylbenzoic acid. The acid is then converted to the corresponding acid chloride, which is reacted with 5-amino-2-chlorobenzoic acid to form the key intermediate, N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid. The acid is then converted to the amide by reaction with an appropriate amine, followed by purification to obtain N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide.

Wissenschaftliche Forschungsanwendungen

N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, breast, lung, prostate, and pancreatic cancer. N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as gemcitabine, cisplatin, and doxorubicin. In addition to its anti-cancer effects, N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to have potential therapeutic applications in other diseases, such as viral infections and inflammatory disorders.

Eigenschaften

Produktname

N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxamide

Molekularformel

C22H15ClN2O3

Molekulargewicht

390.8 g/mol

IUPAC-Name

N-(2-chlorophenyl)-2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C22H15ClN2O3/c1-13-6-9-15(10-7-13)25-21(27)16-11-8-14(12-17(16)22(25)28)20(26)24-19-5-3-2-4-18(19)23/h2-12H,1H3,(H,24,26)

InChI-Schlüssel

JVEPJCIBNMEZTL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=CC=C4Cl

Kanonische SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=CC=C4Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.